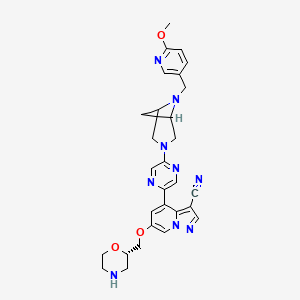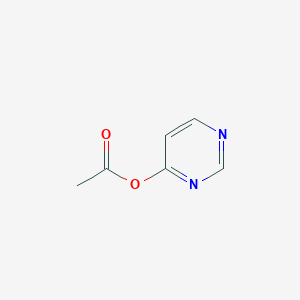![molecular formula C11H10Cl2N2O B13119683 10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of receptor tyrosine kinase AXL, which plays a crucial role in cancer cell survival, metastasis, and drug resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride typically involves the conformational restriction of anilinopyrimidine derivatives. The systematic structure-activity relationship (SAR) exploration is crucial in this process. One of the key intermediates in the synthesis is the anilinopyrimidine 10e, which undergoes a series of reactions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of specific reagents and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying cellular processes and signaling pathways.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The compound exerts its effects by inhibiting the receptor tyrosine kinase AXL. This inhibition blocks cellular AXL signaling, which in turn inhibits AXL-mediated cell proliferation and impairs growth arrest-specific protein 6 (Gas6)/AXL-stimulated cell migration and invasion. This mechanism is particularly significant in the context of cancer treatment, as it can lead to tumor stasis or regression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10H-Benzo[b]pyrido[2,3-e][1,4]thiazine: This compound is structurally similar and also exhibits biological activity.
10H-Benzo[b]pyridazino[3,4-e][1,4]thiazine: Another structurally related compound with potential biological applications.
Uniqueness
10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride is unique due to its high selectivity for AXL over other kinases, such as c-Met. This selectivity makes it a promising candidate for targeted cancer therapy .
Eigenschaften
Molekularformel |
C11H10Cl2N2O |
|---|---|
Molekulargewicht |
257.11 g/mol |
IUPAC-Name |
10H-pyrido[4,3-b][1,4]benzoxazine;dihydrochloride |
InChI |
InChI=1S/C11H8N2O.2ClH/c1-2-4-10-8(3-1)13-9-7-12-6-5-11(9)14-10;;/h1-7,13H;2*1H |
InChI-Schlüssel |
CBGHBIKTDYFJLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=CN=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



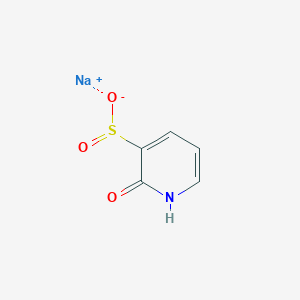
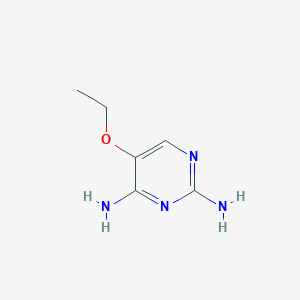
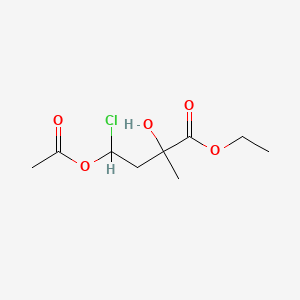
![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)


![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)



